Casein Kinase Iδ/ε Inhibitor Scaffold: Precedented Utility of the Cyclopenta[b]pyridine Core
The cyclopenta[b]pyridine core has been explicitly claimed by Pfizer as a privileged scaffold in a patent family covering fused pyridine compounds with casein kinase Iδ (CK1δ) and CK1ε (CK1ε) inhibitory activity .
| Evidence Dimension | Target engagement precedent for core scaffold |
|---|---|
| Target Compound Data | Cyclopenta[b]pyridine core, 3-sulfonamide substitution pattern |
| Comparator Or Baseline | Other fused pyridine systems (e.g., furo[3,4-b]pyridin-5(7H)-one, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) |
| Quantified Difference | Not applicable; patent scope includes multiple core scaffolds |
| Conditions | Patent claims covering CNS disorders associated with CK1δ/ε modulation |
Why This Matters
This establishes a patent-backed precedent for incorporating the cyclopenta[b]pyridine core into kinase-targeting chemical matter.
- [1] Pfizer Inc. NOVEL FUSED PYRIDINE COMPOUNDS AS CASEIN KINASE INHIBITORS. Japanese Patent JP2015107992A. 2015. View Source
